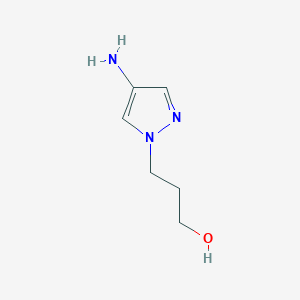

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol

Descripción general

Descripción

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol typically involves the cyclocondensation of a hydrazino functional group with acetylacetone to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups to the pyrazole ring.

Aplicaciones Científicas De Investigación

Chemistry

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol serves as a building block for synthesizing more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions.

Biology

The compound has been studied for its potential biological activities , particularly:

- Antimicrobial Properties : Research indicates that it may exhibit activity against various pathogens.

- Anticancer Properties : Preliminary studies show that derivatives can inhibit the proliferation of cancer cell lines, suggesting potential in cancer therapy.

Medicine

Ongoing research is exploring its use as a therapeutic agent for various diseases. Its mechanism of action involves modulating enzyme activity, particularly through inhibition of cyclooxygenase enzymes, which are crucial in inflammatory processes.

Industry

In industrial applications, this compound is used in the development of new materials and as an intermediate in pharmaceutical synthesis.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Anti-inflammatory Activity : Studies have shown that it significantly reduces pro-inflammatory cytokine production in cell models exposed to lipopolysaccharides (LPS) .

- Anticancer Activity : Derivatives have demonstrated dose-dependent inhibition of cancer cell growth across various cell lines .

Case Study 1: Anti-inflammatory Effects

A study on BV-2 microglial cells revealed that this compound significantly reduced nitric oxide (NO) and TNF-alpha production in response to LPS stimulation. This suggests its potential role in treating neuroinflammatory conditions like Alzheimer's disease .

Case Study 2: Anticancer Activity

In vitro tests against HeLa cells indicated that derivatives of this compound inhibited cell growth with IC50 values ranging from 20 µM to 50 µM. This highlights the potential for developing new anticancer agents based on this scaffold .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-Aminoantipyrine | Lacks propanol chain; primarily analgesic | Moderate anti-inflammatory |

| 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid | Contains carboxylic acid; alters solubility | Limited anti-inflammatory |

| 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)propanal | Different functional group; potential for oxidation | Variable activity |

Mecanismo De Acción

The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group attached to the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol, a compound featuring a pyrazole ring, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a hydroxyl group, which enhance its biological interactions. The structural formula is as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, enhancing binding affinity to target proteins. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Therapeutic Applications

Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its capability to reduce pro-inflammatory cytokine production in cell models exposed to lipopolysaccharides (LPS) .

Anticancer Potential : The compound has also been evaluated for its anticancer activities. Studies have reported that derivatives of this pyrazole can inhibit the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

A study conducted on BV-2 microglial cells demonstrated that this compound significantly reduced the production of nitric oxide (NO) and TNF-alpha in response to LPS stimulation. This suggests a promising role in neuroinflammatory conditions such as Alzheimer's disease .

Case Study 2: Anticancer Activity

In another study, derivatives of this compound were tested against HeLa cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 20 µM to 50 µM across different derivatives. This highlights the potential for developing new anticancer agents based on this scaffold .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Related Pyrazole Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-Aminoantipyrine | Lacks propanol chain; used mainly as an analgesic | Moderate anti-inflammatory |

| 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid | Contains carboxylic acid; alters solubility | Limited anti-inflammatory |

| 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)propanal | Different functional group; potential for oxidation | Variable activity |

Propiedades

IUPAC Name |

3-(4-aminopyrazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYNEVYTYPHPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.